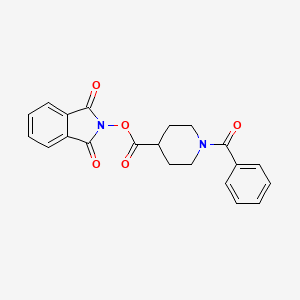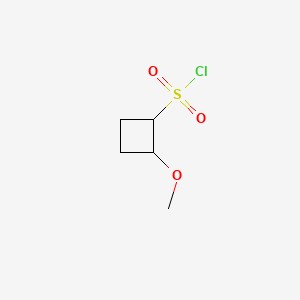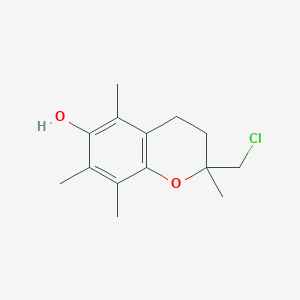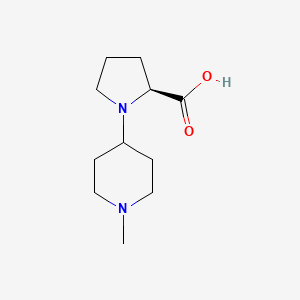
Methyl 3-(3-cyanophenyl)-2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-cyanophenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a cyanophenyl group, a hydroxypropanoate moiety, and a methyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-cyanophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-cyanophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(3-cyanophenyl)-2-hydroxypropanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 3-(3-cyanophenyl)-2-oxopropanoate.
Reduction: 3-(3-aminophenyl)-2-hydroxypropanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3-cyanophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(3-cyanophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. For example, the hydroxy group may participate in hydrogen bonding with active sites of enzymes, while the cyanophenyl group may interact with hydrophobic pockets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(4-cyanophenyl)-2-hydroxypropanoate
- Methyl 3-(2-cyanophenyl)-2-hydroxypropanoate
- Ethyl 3-(3-cyanophenyl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(3-cyanophenyl)-2-hydroxypropanoate is unique due to the position of the cyanophenyl group, which influences its reactivity and interactions with other molecules. The specific arrangement of functional groups in this compound provides distinct chemical properties that differentiate it from its analogs.
Eigenschaften
Molekularformel |
C11H11NO3 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
methyl 3-(3-cyanophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)10(13)6-8-3-2-4-9(5-8)7-12/h2-5,10,13H,6H2,1H3 |
InChI-Schlüssel |
BSUZJTMVXJOIOF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=CC(=CC=C1)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Methylbenzenesulfonyl)oxy]-2-phenylacetic acid](/img/structure/B13571501.png)
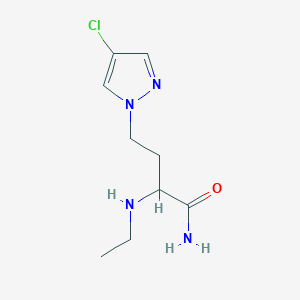




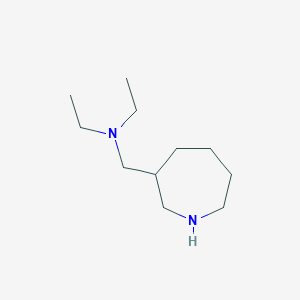
![Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13571567.png)
